molecular formula C7H7N3O B13959233 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)-

2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)-

Cat. No.: B13959233
M. Wt: 149.15 g/mol
InChI Key: BOGVWUJGEAWDJP-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- is a heterocyclic organic compound with a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-(2-propynyl)pyrimidine with suitable reagents to introduce the pyrimidinone moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone core.

    Substitution: The amino and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)-:

    2(1H)-Pyrimidinone, 4-amino-5-(2-butenyl)-: Similar structure but with a butenyl group instead of a propynyl group.

    2(1H)-Pyrimidinone, 4-amino-5-(2-ethynyl)-: Similar structure but with an ethynyl group.

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- lies in its specific functional groups, which confer distinct chemical properties and potential applications. The propynyl group, in particular, provides opportunities for further chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-5-prop-2-ynyl-1H-pyrimidin-2-one

InChI

InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h1,4H,3H2,(H3,8,9,10,11)

InChI Key

BOGVWUJGEAWDJP-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(NC(=O)N=C1)N

Origin of Product

United States

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